molecular formula C23H24BrClN2O2 B3279354 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol CAS No. 691398-73-9

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B3279354
CAS No.: 691398-73-9
M. Wt: 475.8 g/mol
InChI Key: UKKDXWREHHIBPQ-UHFFFAOYSA-N
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Description

This compound features a naphthalene ring substituted with a bromine atom at position 6, linked via an ether oxygen to a propan-2-ol backbone. The piperazine ring at position 3 is substituted with a 2-chlorophenyl group. Such structural motifs are common in CNS-targeting agents, where the bromonaphthyloxy group enhances lipophilicity for blood-brain barrier penetration, while the chlorophenylpiperazine moiety may modulate receptor binding (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrClN2O2/c24-19-7-5-18-14-21(8-6-17(18)13-19)29-16-20(28)15-26-9-11-27(12-10-26)23-4-2-1-3-22(23)25/h1-8,13-14,20,28H,9-12,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKDXWREHHIBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps. One common approach is the reaction of 6-bromonaphthalene-2-ol with 3-chloropropanol in the presence of a base to form the intermediate 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-ol. This intermediate is then reacted with 4-(2-chlorophenyl)piperazine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine and chlorine atoms in the molecule can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The bromonaphthalene and chlorophenyl groups can bind to receptors or enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine Ring Modifications

Morpholine-4-sulfonyl and Piperidinylsulfonyl Derivatives
  • Compound: 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol (BH47231, CAS 835888-44-3) Structural Difference: The 2-chlorophenyl group is replaced with a morpholine-4-sulfonyl group. Molecular weight (514.43 g/mol) is higher than the target compound (~463.8 g/mol), which may affect pharmacokinetics .
  • Compound: 1-[(6-Bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol (BH47232, CAS 838587-39-6) Structural Difference: Incorporates a piperidinylsulfonyl group. Impact: The bulkier piperidinyl group may hinder receptor binding compared to the planar chlorophenyl group, altering selectivity .
Fluorophenyl and Sulfanyl Substituents
  • Compound: 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 338422-02-9) Structural Difference: Replaces the bromonaphthyloxy group with a 2-chlorophenylsulfanyl moiety and substitutes the piperazine with 4-fluorophenyl.

Aromatic Ring Modifications

Triazolyl and Dimethylphenyl Derivatives
  • Compound : 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol (CAS 708241-96-7)
    • Structural Difference : Replaces the piperazine ring with a dimethyltriazolyl group.
    • Impact : The triazole ring introduces hydrogen-bond acceptors (4 HBA vs. 3 HBA in the target compound), possibly improving solubility but reducing affinity for aminergic receptors .
Methoxyphenyl and Naphthyloxy Analogues
  • Compound : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(1-naphthyloxy)propan-2-ol (Avishot/Flivas)
    • Structural Difference : Substitutes 2-chlorophenyl with 2-methoxyphenyl and replaces bromonaphthyl with naphthyl.
    • Impact : The methoxy group (electron-donating) may reduce receptor binding potency compared to the electron-withdrawing chlorine, while the naphthyl group enhances π-π stacking .

Backbone and Substituent Variations

Cyclohexyloxy and Ethynylcyclohexyl Derivatives
  • Compound: Mociprazine (1-(1-Ethynylcyclohexoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, CAS 56693-13-1) Structural Difference: Replaces bromonaphthyloxy with an ethynylcyclohexyloxy group.
Hydroxyethylphenoxy Substituents
  • Compound: 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-[2-(1-hydroxyethyl)phenoxy]propan-2-ol dihydrochloride Structural Difference: Features a hydroxyethylphenoxy group and dimethylphenylpiperazine.

Biological Activity

Overview

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol is an organic compound that has garnered attention in pharmacological research due to its complex structure, which includes a bromonaphthalene moiety, a chlorophenyl group, and a piperazine ring. This unique combination of chemical features suggests potential biological activities that could be leveraged in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24BrClN2O2
  • CAS Number : 691398-73-9

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and other physiological processes. The presence of the piperazine ring suggests possible interactions with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Biological Activity and Research Findings

Recent studies have explored the biological effects of similar compounds, providing insights into the potential activities of this compound:

  • Antidepressant Activity : Compounds with similar structures have demonstrated antidepressant-like effects in animal models. For instance, modifications to piperazine derivatives have been shown to enhance serotonin receptor affinity, suggesting that this compound may exhibit similar properties .
  • Antitumor Properties : Research indicates that brominated naphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways related to cell survival and proliferation .
  • Neuroprotective Effects : Some studies suggest that compounds featuring piperazine and aromatic groups can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Study 1: Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of a structurally related compound in a mouse model. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors .

Case Study 2: Antitumor Activity

In vitro studies on bromonaphthalene derivatives revealed their efficacy against various cancer cell lines. A notable study demonstrated that these compounds could induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Data Tables

PropertyValue
Molecular Weight424.81 g/mol
LogP4.12
SolubilitySoluble in DMSO
Melting PointNot determined
Biological ActivityObserved Effect
AntidepressantReduced immobility in mice
AntitumorInduced apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

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